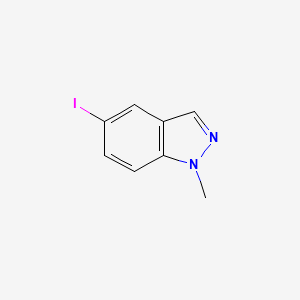

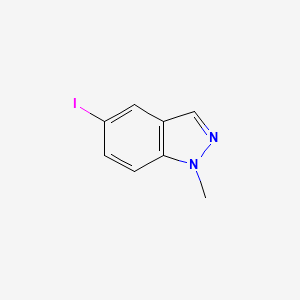

5-Iodo-1-methyl-1H-indazole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-iodo-1-methylindazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7IN2/c1-11-8-3-2-7(9)4-6(8)5-10-11/h2-5H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGYVAWASNYRGPR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=C(C=C2)I)C=N1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7IN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30672037 | |

| Record name | 5-Iodo-1-methyl-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30672037 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1072433-59-0 | |

| Record name | 5-Iodo-1-methyl-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30672037 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

5-Iodo-1-methyl-1H-indazole CAS number and properties

An In-depth Technical Guide to 5-Iodo-1-methyl-1H-indazole: Properties, Synthesis, and Applications

Executive Summary

This compound is a halogenated heterocyclic compound of significant interest in medicinal chemistry and synthetic organic chemistry. Its structural framework, featuring the indazole nucleus, is a privileged scaffold found in numerous pharmacologically active molecules.[1][2][3] The presence of an iodine atom at the C5 position and a methyl group at the N1 position provides a unique combination of reactivity and structural definition, making it a valuable building block for drug discovery and development. This guide provides a comprehensive overview of its chemical identity, physicochemical properties, synthesis strategies, and key applications, with a focus on its utility for researchers and drug development professionals.

Introduction: The Significance of the Indazole Scaffold

The indazole ring system is a bicyclic aromatic heterocycle that is isosteric to indole. This structural similarity has allowed indazole-containing compounds to serve as effective surrogates for indoles in drug design, expanding the chemical space for patentable new chemical entities.[4] The indazole nucleus is a core component of several FDA-approved drugs, including:

-

Axitinib and Pazopanib: Tyrosine kinase inhibitors used in cancer therapy.[2][4]

-

Granisetron: A 5-HT3 receptor antagonist used as an antiemetic in chemotherapy.[1][4]

-

Benzydamine: A non-steroidal anti-inflammatory drug (NSAID).[1][2]

The versatility of the indazole scaffold stems from its ability to participate in various biological interactions and its synthetic tractability, allowing for substitution at multiple positions to modulate pharmacological activity.

Compound Identification and Core Properties

The subject of this guide, this compound, is a specifically substituted derivative designed for further synthetic elaboration.

-

Chemical Name: this compound

Caption: Chemical Structure of this compound.

Physicochemical Properties

A summary of the key computed and experimental properties is provided below. Experimental data such as melting and boiling points are not consistently reported across commercial suppliers and should be determined empirically.

| Property | Value | Source |

| CAS Number | 1072433-59-0 | PubChem[5], Sunway Pharm Ltd[6] |

| Molecular Formula | C₈H₇IN₂ | PubChem[5], Sunway Pharm Ltd[6] |

| Molecular Weight | 258.06 g/mol | PubChem[5], Sunway Pharm Ltd[6] |

| XLogP3 | 2.2 | PubChem (Computed)[5] |

| Hydrogen Bond Donor Count | 0 | PubChem (Computed)[5] |

| Hydrogen Bond Acceptor Count | 2 | PubChem (Computed)[5] |

| Appearance | Solid (form may vary) | N/A |

| Storage Conditions | Sealed in dry, Room Temperature | Sunway Pharm Ltd[6] |

Synthesis and Mechanistic Considerations

The synthesis of this compound can be approached through several routes. A common and logical strategy involves a two-step process starting from a commercially available precursor, 5-aminoindazole. This method provides good regiochemical control.

Step-by-Step Protocol:

Part 1: Synthesis of 5-Iodo-1H-indazole via Sandmeyer-type Reaction

This procedure is adapted from established methods for the conversion of aromatic amines to aryl iodides.[7]

-

Diazotization: Dissolve 1H-indazol-5-amine in an aqueous acidic solution (e.g., 6N HCl) and cool the mixture to 0-5 °C in an ice bath.[7]

-

Slowly add a solution of sodium nitrite (NaNO₂) in water dropwise, maintaining the temperature below 5 °C to form the corresponding diazonium salt.[7]

-

Iodination: In a separate flask, prepare a solution of potassium iodide (KI) in water.[7]

-

Slowly add the cold diazonium salt solution to the KI solution. Nitrogen gas will evolve.

-

Allow the reaction mixture to warm to room temperature and stir for several hours to ensure complete reaction.[7]

-

Work-up: Extract the product with an organic solvent like ethyl acetate. Wash the combined organic layers with a sodium thiosulfate solution to remove excess iodine, followed by brine.[7]

-

Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude 5-Iodo-1H-indazole.[7]

Part 2: N-Methylation of 5-Iodo-1H-indazole

-

Deprotonation: Dissolve the crude 5-Iodo-1H-indazole in a suitable aprotic solvent such as DMF or THF.

-

Add a base (e.g., sodium hydride (NaH) or potassium carbonate (K₂CO₃)) to deprotonate the indazole nitrogen.

-

Alkylation: Add a methylating agent, such as methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄), to the reaction mixture.

-

Stir the reaction at room temperature or with gentle heating until TLC or LC-MS analysis indicates the consumption of the starting material.

-

Work-up and Purification: Quench the reaction carefully with water. Extract the product into an organic solvent. Wash the organic layer, dry it, and concentrate. Purify the final product, this compound, using column chromatography on silica gel.

Caption: Synthetic workflow for this compound.

Applications in Research and Drug Development

The primary utility of this compound lies in its role as a versatile synthetic intermediate. The iodine substituent is a key functional handle for introducing molecular diversity through metal-catalyzed cross-coupling reactions.

Palladium-Catalyzed Cross-Coupling Reactions

The carbon-iodine bond at the C5 position is highly susceptible to oxidative addition by palladium(0) catalysts, initiating several powerful C-C and C-N bond-forming reactions. This makes the compound an ideal substrate for:

-

Suzuki Coupling: Reaction with boronic acids or esters to form biaryl structures.

-

Heck Coupling: Reaction with alkenes to introduce vinyl groups.

-

Sonogashira Coupling: Reaction with terminal alkynes to form aryl-alkyne linkages.

-

Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds.

These reactions are fundamental in medicinal chemistry for building complex molecular architectures from simpler precursors. The ability to functionalize the C5 position allows for systematic exploration of structure-activity relationships (SAR) in drug discovery programs. For instance, related iodo-indazole compounds are crucial for synthesizing inhibitors of protein kinases, which are often dysregulated in cancer.[8]

Caption: Role in Palladium-Catalyzed Cross-Coupling Reactions.

Safety, Handling, and Storage

As a laboratory chemical, this compound requires careful handling. While a specific, comprehensive safety data sheet (SDS) for this exact compound is not publicly detailed, data from related iodo-aromatic and heterocyclic compounds suggest the following precautions.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[9]

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[9][10] Avoid contact with skin and eyes.[11] Wash hands thoroughly after handling.[11]

-

Hazards: May cause skin and serious eye irritation. Harmful if swallowed or inhaled.[10][11] Some related iodine-containing heterocycles are suspected of causing long-term health effects, and appropriate caution should be exercised.[10]

-

First Aid:

-

Skin Contact: Wash off with plenty of soap and water. If irritation occurs, seek medical attention.[11]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.

-

Ingestion: Rinse mouth. Do not induce vomiting. Call a poison center or doctor if you feel unwell.[11][12]

-

-

Storage: Store in a tightly closed container in a cool, dry place, sealed from moisture and light.[6]

Conclusion

This compound is a strategically important building block for chemical synthesis. Its defined structure and the reactive iodine handle at the C5 position make it an invaluable tool for medicinal chemists aiming to develop novel therapeutics. The synthetic accessibility and the potential for diverse functionalization through robust cross-coupling chemistry ensure its continued relevance in the exploration of new chemical entities targeting a wide range of diseases. Proper handling and adherence to safety protocols are essential when working with this compound.

References

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 45789810, this compound. Retrieved from [Link]

-

LookChem. (n.d.). Cas 1079-47-6, METHYL 5-IODO-1H-INDAZOLE-3-CARBOXYLATE. Retrieved from [Link]

-

Chemical-Suppliers.com. (n.d.). 1H-indazole-3-carboxylic acid, 5-iodo-, methyl ester. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11322835, 5-iodo-1-methyl-1H-indole. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 21894739, 5-Iodo-1H-indazole. Retrieved from [Link]

-

Gaikwad, D. D., et al. (n.d.). Molecular Iodine as an efficient catalyst for the synthesis of indazole. Rasayan J. Chem. Retrieved from [Link]

-

Farooq, U., et al. (2024). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry. Retrieved from [Link]

-

Zhang, Y., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances. Retrieved from [Link]

-

Li, J., et al. (2022). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules. Retrieved from [Link]

-

Park, A., et al. (2018). Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. Organic Letters. Retrieved from [Link]

Sources

- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound | C8H7IN2 | CID 45789810 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound - CAS:1072433-59-0 - Sunway Pharm Ltd [3wpharm.com]

- 7. 5-Iodo-1H-indazole synthesis - chemicalbook [chemicalbook.com]

- 8. lookchem.com [lookchem.com]

- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 10. safety365.sevron.co.uk [safety365.sevron.co.uk]

- 11. tcichemicals.com [tcichemicals.com]

- 12. sigmaaldrich.com [sigmaaldrich.com]

An In-depth Technical Guide to the Physicochemical Characteristics of 5-Iodo-1-methyl-1H-indazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Iodo-1-methyl-1H-indazole is a substituted heterocyclic aromatic compound belonging to the indazole family. The indazole scaffold is recognized as a "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds with a wide range of therapeutic applications, including oncology and anti-inflammatory treatments.[1] The introduction of a methyl group at the N1 position and an iodine atom at the C5 position of the indazole ring creates a specific regioisomer with distinct electronic and steric properties. These modifications can significantly influence the molecule's pharmacokinetic and pharmacodynamic profile, making it a valuable building block in the synthesis of novel therapeutic agents and a subject of interest for structure-activity relationship (SAR) studies.

This technical guide provides a comprehensive overview of the core physicochemical characteristics of this compound. While experimental data for this specific molecule is limited in publicly accessible literature, this document leverages data from closely related analogues and established analytical methodologies to present a predictive profile and detailed protocols for its empirical characterization.

Section 1: Chemical Identity and Core Properties

A precise understanding of the fundamental properties of a compound is the cornerstone of all further research and development.

Molecular Structure and Identification

The structure of this compound consists of a bicyclic system where a benzene ring is fused to a pyrazole ring, with substituents at defined positions.

Sources

An In-depth Technical Guide to 5-Iodo-1-methyl-1H-indazole: Molecular Structure, Properties, Synthesis, and Applications in Drug Discovery

This guide provides a comprehensive technical overview of 5-Iodo-1-methyl-1H-indazole, a heterocyclic building block of significant interest to researchers, scientists, and professionals in drug development. We will delve into its molecular structure, physicochemical properties, a detailed synthetic pathway, and its potential applications, particularly in the synthesis of kinase inhibitors.

Introduction: The Significance of the Indazole Scaffold

The indazole core is a privileged scaffold in medicinal chemistry, recognized for its presence in numerous biologically active compounds and approved pharmaceuticals.[1][2] This bicyclic aromatic heterocycle, consisting of a benzene ring fused to a pyrazole ring, serves as a versatile template for the design of molecules that can interact with a wide range of biological targets.[1] The introduction of substituents, such as a methyl group at the N1 position and an iodine atom at the 5-position, provides strategic handles for chemists to modulate the compound's steric and electronic properties, thereby fine-tuning its biological activity and pharmacokinetic profile.

This compound, in particular, is a valuable intermediate. The iodine atom can be readily utilized in various cross-coupling reactions to introduce diverse functionalities, a common strategy in the exploration of chemical space for drug discovery programs.[3]

Physicochemical Properties

A precise understanding of the physicochemical properties of this compound is fundamental for its application in synthesis and drug design.

| Property | Value | Source |

| Molecular Formula | C₈H₇IN₂ | |

| Molecular Weight | 258.06 g/mol | |

| IUPAC Name | This compound | |

| CAS Number | 1072433-59-0 | |

| Appearance | Solid (predicted) | Inferred from related compounds |

| XLogP3-AA | 2.2 |

Molecular Structure

The molecular structure of this compound is foundational to its reactivity and its ability to interact with biological targets.

Caption: Synthetic workflow for this compound.

Experimental Protocol: Synthesis of 5-Iodo-1H-indazole (Precursor)

This protocol is adapted from established procedures for the diazotization of aminoindazoles followed by iodination. [4] Materials:

-

5-Amino-1H-indazole

-

Sodium nitrite (NaNO₂)

-

Hydrochloric acid (HCl), concentrated

-

Potassium iodide (KI)

-

Ethyl acetate

-

10% w/v Sodium thiosulfate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ice

Procedure:

-

In a flask equipped with a magnetic stirrer and cooled in an ice-salt bath to -5 to 0 °C, suspend 5-amino-1H-indazole in water and add concentrated HCl.

-

Slowly add a solution of sodium nitrite in water dropwise, maintaining the temperature below 2 °C. Stir the resulting brown solution for an additional 15 minutes at -5 °C.

-

In a separate flask, dissolve potassium iodide in water. Slowly add the diazonium salt solution to the potassium iodide solution at 0 °C.

-

After the addition is complete, heat the reaction mixture to 90 °C for 1.5 hours.

-

Cool the mixture to room temperature and extract with ethyl acetate.

-

Combine the organic layers and wash sequentially with 10% sodium thiosulfate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 5-Iodo-1H-indazole.

Experimental Protocol: N-Methylation of 5-Iodo-1H-indazole

The regioselectivity of N-alkylation of indazoles is highly dependent on reaction conditions. [5]To favor the thermodynamically more stable N1-methylated product, a strong base in an aprotic solvent is employed.

Materials:

-

5-Iodo-1H-indazole

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous tetrahydrofuran (THF)

-

Methyl iodide (CH₃I)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a stirred suspension of sodium hydride in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen) at 0 °C, add a solution of 5-Iodo-1H-indazole in anhydrous THF dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 30 minutes to ensure complete deprotonation.

-

Cool the mixture back to 0 °C and add methyl iodide dropwise.

-

Allow the reaction to warm to room temperature and stir until completion, monitoring by thin-layer chromatography (TLC).

-

Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain this compound.

Analytical Characterization

While specific experimental spectra for this compound are not widely available in the public domain, we can predict the expected spectral characteristics based on data from closely related analogs. [6][7][8]

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR (400 MHz, CDCl₃) Chemical Shifts (δ, ppm):

-

N-CH₃: A singlet expected around 4.0-4.2 ppm.

-

Aromatic Protons:

-

One proton will appear as a singlet or a narrow doublet, likely the most downfield aromatic proton, in the range of 8.0-8.2 ppm.

-

The other two aromatic protons will likely appear as doublets or multiplets in the range of 7.2-7.8 ppm.

-

Predicted ¹³C NMR (100 MHz, CDCl₃) Chemical Shifts (δ, ppm):

-

N-CH₃: A signal expected around 35-37 ppm.

-

C-I: A signal expected at a low field, around 85-90 ppm.

-

Other Aromatic Carbons: Signals expected in the range of 110-140 ppm.

Mass Spectrometry (MS)

In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ would be expected at m/z 258. A prominent fragment would likely correspond to the loss of an iodine atom ([M-I]⁺) at m/z 131. Another possible fragmentation pathway is the loss of a methyl radical ([M-CH₃]⁺) at m/z 243. [2][9]

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic peaks for:

-

Aromatic C-H stretching: Above 3000 cm⁻¹. [10]* C=C and C=N stretching (in-ring): In the 1600-1450 cm⁻¹ region. [11]* C-N stretching: Around 1350-1250 cm⁻¹.

-

C-I stretching: In the fingerprint region, typically below 600 cm⁻¹.

Applications in Drug Discovery

The indazole scaffold is a key component in many kinase inhibitors. [3][12][13][14]The 5-iodo substituent on the indazole ring serves as a crucial synthetic handle for introducing various aryl and heteroaryl groups through palladium-catalyzed cross-coupling reactions, such as the Suzuki and Heck reactions. This allows for the systematic exploration of the chemical space around the indazole core to optimize inhibitor potency and selectivity.

While specific examples detailing the use of this compound as a direct precursor to a clinical candidate are not prevalent in the literature, its structural motifs are highly relevant. For instance, related iodo-indazole derivatives are key intermediates in the synthesis of potent inhibitors of kinases such as c-Jun N-terminal kinases (JNKs) and Akt. [13][14]The N1-methyl group can also play a vital role in modulating the binding affinity and pharmacokinetic properties of the final compound.

Caption: Role of this compound in a drug discovery workflow.

Conclusion

This compound is a valuable and versatile building block for medicinal chemistry and drug discovery. Its well-defined molecular structure and predictable reactivity, particularly at the iodo-substituted position, make it an ideal starting material for the synthesis of diverse libraries of compounds. While detailed experimental data for this specific molecule is sparse, its structural relationship to known kinase inhibitor scaffolds underscores its potential for the development of novel therapeutics. The synthetic protocols and analytical insights provided in this guide offer a solid foundation for researchers to utilize this compound in their scientific endeavors.

References

- BenchChem. (2025). Application Notes and Protocols: The Strategic Use of 4-Iodo-3-methyl-1H-indazole in the Synthesis of Potent Kinase Inhibitors.

- The Royal Society of Chemistry. (2014).

-

Oregon State University. (n.d.). 1H NMR Chemical Shift. Retrieved from [Link]

- BenchChem. (2025). 1H and 13C NMR of 3-Iodo-6-methyl-5-nitro-1H-indazole.

- BenchChem. (2025). Application Notes and Protocols: The Strategic Use of 4-Iodo-3-methyl-1H-indazole in the Synthesis of Potent Kinase Inhibitors.

- BenchChem. (2025). A Spectroscopic Comparison of 4-Iodo-3-methyl-1H-indazole Isomers: A Guide for Researchers.

- ACS Publications. (2017). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry.

- BenchChem. (2025). Application of 3-Iodo-6-methyl-5-nitro-1H-indazole in Kinase Inhibitor Synthesis.

- University of California, Los Angeles. (n.d.). 13-C NMR Chemical Shift Table.

- RSC Publishing. (2021).

- ChemComplete. (2020, December 17).

- Shokat Lab - UCSF. (2010). Synthesis and evaluation of indazole based analog sensitive Akt inhibitors.

- Patsnap. (n.d.). Synthesis method of 6-iodine-1H-indazole.

-

Organic Syntheses. (n.d.). Indazole. Retrieved from [Link]

- National Institutes of Health. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance.

- ResearchGate. (2011). Design and synthesis of 1-aryl-5-anilinoindazoles as c-Jun N-terminal kinase inhibitors.

- BenchChem. (2025). Application Notes and Protocols: The Use of 3-Iodo-6-methyl-5-nitro-1H-indazole in Medicinal Chemistry.

-

PubChem. (n.d.). 5-Iodo-1H-indazole. Retrieved from [Link]

- National Institutes of Health. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution.

- National Institutes of Health. (2022). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives.

- Chemistry LibreTexts. (2025). 12.8: Infrared Spectra of Some Common Functional Groups.

- Chad's Prep. (2018, September 20). 14.3 Interpreting More IR Spectra | Organic Chemistry [Video]. YouTube.

- University of Wisconsin-River Falls. (n.d.). INFRARED SPECTROSCOPY (IR).

- Life Science Journal. (2008).

Sources

- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. youtube.com [youtube.com]

- 3. benchchem.com [benchchem.com]

- 4. rsc.org [rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. application.wiley-vch.de [application.wiley-vch.de]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. youtube.com [youtube.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. youtube.com [youtube.com]

- 12. benchchem.com [benchchem.com]

- 13. shokatlab.ucsf.edu [shokatlab.ucsf.edu]

- 14. researchgate.net [researchgate.net]

The Indazole Scaffold: A Privileged Motif in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The indazole scaffold, a bicyclic heteroaromatic system composed of a fused benzene and pyrazole ring, has emerged as a "privileged structure" in medicinal chemistry. Its unique physicochemical properties and versatile synthetic accessibility have propelled its integration into a multitude of clinically successful and investigational therapeutic agents. This guide provides a comprehensive technical overview of the biological significance of the indazole scaffold, delving into its diverse pharmacological activities, underlying mechanisms of action, and critical structure-activity relationships (SAR). Furthermore, this document furnishes detailed, field-proven experimental protocols for the synthesis and biological evaluation of indazole-based compounds, aiming to empower researchers in their drug discovery and development endeavors.

Introduction: The Ascendance of the Indazole Scaffold

Nitrogen-containing heterocyclic compounds form the backbone of a vast number of pharmaceuticals, owing to their ability to engage in various biological interactions.[1] Among these, the indazole core has garnered significant attention due to its structural resemblance to purines, enabling it to function as an effective ATP-competitive inhibitor for a range of enzymes, particularly protein kinases.[2] This fundamental bioisosteric relationship has been a cornerstone of its success in oncology.

The indazole nucleus exists in two primary tautomeric forms: the thermodynamically more stable 1H-indazole and the 2H-indazole.[3] This tautomerism can influence the molecule's reactivity and biological interactions, a crucial consideration in rational drug design. While naturally occurring indazoles are rare, the synthetic versatility of the scaffold allows for extensive derivatization at multiple positions, facilitating the fine-tuning of pharmacokinetic and pharmacodynamic properties.[2] This adaptability has led to the development of a wide array of indazole-containing compounds with a broad spectrum of therapeutic applications, including anticancer, anti-inflammatory, neuroprotective, antibacterial, and antifungal activities.[4]

The Indazole Scaffold in Oncology: A Kinase Inhibition Powerhouse

The most profound impact of the indazole scaffold has been in the field of oncology, primarily through the development of potent protein kinase inhibitors.[5] Kinases are pivotal regulators of cellular signaling pathways, and their dysregulation is a hallmark of many cancers.[5] The indazole moiety serves as an excellent hinge-binding motif, anchoring the inhibitor to the ATP-binding pocket of the kinase.[6]

FDA-Approved Indazole-Containing Kinase Inhibitors: Case Studies

The clinical and commercial success of several indazole-based drugs underscores the scaffold's therapeutic value.

-

Pazopanib (Votrient®): A multi-targeted tyrosine kinase inhibitor, Pazopanib is approved for the treatment of renal cell carcinoma and soft tissue sarcoma.[4][7] It potently inhibits VEGFR-1, -2, and -3, PDGFR-α and -β, and c-Kit, thereby suppressing tumor angiogenesis and growth.[4][8]

-

Axitinib (Inlyta®): Another potent and selective inhibitor of VEGFRs 1, 2, and 3, Axitinib is utilized in the treatment of advanced renal cell carcinoma.[9] Its high selectivity contributes to a manageable side-effect profile.[9]

-

Niraparib (Zejula®): A potent inhibitor of poly(ADP-ribose) polymerase (PARP) enzymes, PARP-1 and PARP-2, Niraparib is employed in the treatment of recurrent epithelial ovarian, fallopian tube, or primary peritoneal cancer.[3][10] It leverages the concept of synthetic lethality in cancer cells with deficient DNA repair mechanisms, such as those with BRCA mutations.[3]

Mechanism of Action: Kinase Inhibition

Indazole-based kinase inhibitors typically function as Type I or Type II inhibitors, binding to the ATP-binding site in the active or inactive conformation of the kinase, respectively. The indazole core forms crucial hydrogen bonds with the "hinge" region of the kinase, mimicking the interaction of the adenine ring of ATP. Substituents on the indazole ring can then extend into adjacent hydrophobic pockets, enhancing potency and selectivity.

Caption: Indazole Kinase Inhibition Mechanism.

Quantitative Data: Kinase Inhibitory Activity

The following table summarizes the in vitro inhibitory activities of key indazole-based drugs against their primary kinase targets.

| Compound | Target Kinase | IC50 (nM) | Reference(s) |

| Pazopanib | VEGFR-1 | 10 | [8] |

| VEGFR-2 | 30 | [8] | |

| VEGFR-3 | 47 | [8] | |

| PDGFR-α | 71 | [8] | |

| PDGFR-β | 81 | [8] | |

| c-Kit | 74 | [8] | |

| Axitinib | VEGFR-1 | ~1 | [11] |

| VEGFR-2 | 0.2 | [9] | |

| VEGFR-3 | 0.1-0.3 | [9] | |

| Niraparib | PARP-1 | 3.8 | [3] |

| PARP-2 | 2.1 | [3] |

Anti-Inflammatory Properties of the Indazole Scaffold

Indazole derivatives have demonstrated significant anti-inflammatory activity, with some compounds progressing to clinical use.[12] Their mechanisms of action often involve the inhibition of key inflammatory mediators.

-

Benzydamine: A non-steroidal anti-inflammatory drug (NSAID) with analgesic and antipyretic properties, used topically to relieve pain and inflammation.

-

Bendazac: Another NSAID, used topically for the treatment of cataracts and other inflammatory eye conditions.

Mechanism of Action: Anti-Inflammatory Effects

The anti-inflammatory effects of indazole derivatives can be attributed to several mechanisms, including:

-

Inhibition of Cyclooxygenase (COX) enzymes: Similar to other NSAIDs, some indazoles can inhibit COX-1 and COX-2, reducing the production of prostaglandins.[12]

-

Modulation of Pro-inflammatory Cytokines: Certain indazole compounds have been shown to inhibit the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 beta (IL-1β).[12]

-

Free Radical Scavenging: Some derivatives possess antioxidant properties, enabling them to scavenge reactive oxygen species (ROS) that contribute to inflammatory processes.[12]

Caption: Anti-Inflammatory Mechanisms of Indazoles.

Quantitative Data: In Vivo Anti-Inflammatory Activity

The carrageenan-induced paw edema model in rats is a standard assay for evaluating the acute anti-inflammatory activity of novel compounds.

| Compound | Dose (mg/kg) | Max. Inhibition of Edema (%) | Reference |

| Indazole | 100 | 61.03 | [12] |

| 5-Aminoindazole | 100 | 83.09 | [12] |

| 6-Nitroindazole | 100 | 75.29 | [12] |

| Diclofenac (Standard) | 10 | 84.50 | [12] |

Neuroprotective and Other Biological Activities

The therapeutic potential of the indazole scaffold extends beyond oncology and inflammation.

-

Neuroprotection: Indazole derivatives have been investigated for their neuroprotective effects in models of neurodegenerative diseases like Parkinson's and Alzheimer's disease.[13] Mechanisms include the inhibition of monoamine oxidase (MAO) and glycogen synthase kinase 3 (GSK-3).[13] Some indazole-based compounds also act as sodium channel modulators, offering neuroprotection in models of ischemic injury.[14]

-

Antimicrobial Activity: A variety of indazole derivatives have demonstrated promising activity against bacterial and fungal pathogens.[15][16] Their mechanisms of action are diverse and can involve the inhibition of essential microbial enzymes.

Quantitative Data: Antibacterial Activity

The minimum inhibitory concentration (MIC) is a key measure of a compound's antibacterial potency.

| Compound | Bacterial Strain | MIC (µg/mL) | Reference |

| Indazole Derivative 5j | Bacillus megaterium | >100 | [15] |

| Indazole Derivative 5a | Bacillus megaterium | >100 | [15] |

| Indazole Derivative 2 | Enterococcus faecalis | 128 | [16] |

| Indazole Derivative 3 | Enterococcus faecalis | 128 | [16] |

| Indazole Derivative 5 | Staphylococcus aureus | 64-128 | [16] |

Experimental Protocols

This section provides detailed, step-by-step methodologies for key experiments in the synthesis and evaluation of indazole derivatives.

Synthesis of 3-Aminoindazole Derivatives via Buchwald-Hartwig Amination

This protocol describes a two-step synthesis of substituted 3-aminoindazoles from 2-bromobenzonitriles.[4]

Step 1: Synthesis of Hydrazones

-

To a Schlenk tube, add benzophenone hydrazone (1.1 equiv), 2-bromobenzonitrile (1.0 equiv), palladium(II) acetate (Pd(OAc)₂, 5 mol%), (±)-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (BINAP, 5.5 mol%), and cesium carbonate (Cs₂CO₃, 1.5 equiv).

-

Evacuate and backfill the tube with argon.

-

Add anhydrous toluene.

-

Heat the mixture at 100 °C, monitoring the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Cool the reaction mixture to room temperature.

-

Dilute with ethyl acetate and filter through a pad of celite.

-

Concentrate the filtrate under reduced pressure and purify the residue by column chromatography to yield the desired hydrazone.

Step 2: Deprotection and Cyclization to 3-Aminoindazole

-

Dissolve the hydrazone from Step 1 in a suitable solvent (e.g., methanol).

-

Add a strong acid (e.g., concentrated HCl) and stir at room temperature or with gentle heating.

-

Monitor the reaction by TLC until the hydrazone is consumed.

-

Neutralize the reaction mixture with a base (e.g., saturated NaHCO₃ solution).

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization.

VEGFR-2 Kinase Inhibition Assay (Biochemical)

This assay directly measures the ability of a compound to inhibit the enzymatic activity of the VEGFR-2 kinase domain.[3]

-

Prepare a serial dilution of the test indazole compound in DMSO.

-

In a 96-well plate, add kinase buffer, recombinant human VEGFR-2 enzyme, and the test compound at various concentrations.

-

Initiate the kinase reaction by adding a mixture of the VEGFR-2 specific peptide substrate and ATP.

-

Incubate the plate at 30°C for 60 minutes.

-

Stop the reaction and add a detection reagent (e.g., ADP-Glo™).

-

Measure the luminescence signal using a microplate reader.

-

Calculate the percentage of inhibition for each compound concentration relative to a no-inhibitor control.

-

Determine the IC50 value by fitting the data to a dose-response curve using appropriate software.

Anti-proliferative MTT Assay

This colorimetric assay assesses the effect of a compound on the proliferation and viability of cancer cells.[10]

-

Seed cancer cells (e.g., A549, MCF-7) into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Treat the cells with serial dilutions of the test indazole compound for 48-72 hours. Include vehicle-only and no-treatment controls.

-

Add MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

-

Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

-

Determine the IC50 value from the dose-response curve.

Conclusion and Future Perspectives

The indazole scaffold has firmly established itself as a cornerstone of modern medicinal chemistry, with its impact particularly pronounced in the development of targeted cancer therapies. The clinical success of drugs like Pazopanib, Axitinib, and Niraparib validates the therapeutic potential of this versatile heterocyclic system. The ongoing exploration of indazole derivatives continues to unveil novel biological activities, from anti-inflammatory and neuroprotective effects to antimicrobial properties.

Future research will likely focus on several key areas:

-

Enhancing Selectivity: The development of highly selective kinase inhibitors remains a priority to minimize off-target effects and improve patient outcomes.

-

Overcoming Drug Resistance: The design of novel indazole derivatives that can overcome acquired resistance to existing therapies is a critical challenge.

-

Exploring New Therapeutic Areas: The diverse biological activities of indazoles warrant further investigation into their potential for treating a wider range of diseases.

-

Advanced Drug Delivery Systems: The formulation of indazole-based drugs into novel delivery systems could enhance their bioavailability and therapeutic efficacy.

The continued application of rational drug design, combinatorial chemistry, and advanced biological screening techniques will undoubtedly lead to the discovery of new and improved indazole-based medicines, further solidifying the legacy of this remarkable scaffold.

References

-

Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (2018). Molecules, 23(11), 2783. Available from: [Link]

-

Indazole – an emerging privileged scaffold: synthesis and its biological significance. (n.d.). National Institutes of Health. Available from: [Link]

-

Niraparib in ovarian cancer: results to date and clinical potential. (2017). Therapeutic Advances in Medical Oncology, 9(6), 337-348. Available from: [Link]

-

Clinical Pharmacokinetics and Pharmacodynamics of Pazopanib: Towards Optimized Dosing. (2017). Clinical Pharmacokinetics, 56(8), 847-859. Available from: [Link]

-

In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives. (2016). Journal of Clinical and Diagnostic Research, 10(9), FF01-FF05. Available from: [Link]

-

Inhibitory curves and IC50 values for the reference compound axitinib... (n.d.). ResearchGate. Available from: [Link]

-

Novel Substituted Indazoles towards Potential Antimicrobial Agents. (2021). Oriental Journal of Chemistry, 37(4), 934-941. Available from: [Link]

-

Antimicrobial Evaluation of New Pyrazoles, Indazoles and Pyrazolines Prepared in Continuous Flow Mode. (2023). International Journal of Molecular Sciences, 24(6), 5319. Available from: [Link]

-

Nonclinical Antiangiogenesis and Antitumor Activities of Axitinib (AG-013736), an Oral, Potent, and Selective Inhibitor of Vascular Endothelial Growth Factor Receptor Tyrosine Kinases 1, 2, 3. (2009). Clinical Cancer Research, 15(19), 6032-6041. Available from: [Link]

-

Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. (2021). RSC Advances, 11(40), 24657-24696. Available from: [Link]

-

Summary of the IC 50 and IC 90 PAR level inhibitions for each drug in DT40 and DU145 cells. (n.d.). ResearchGate. Available from: [Link]

-

Discovery and structure activity relationship study of novel indazole amide inhibitors for extracellular signal-regulated kinase1/2 (ERK1/2). (2016). Bioorganic & Medicinal Chemistry Letters, 26(2), 578-583. Available from: [Link]

-

Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. (2023). European Journal of Medicinal Chemistry, 258, 115598. Available from: [Link]

-

ADVANCES IN THE SYNTHESIS AND KINASE INHIBITORY POTENCIES OF NON-FUSED INDAZOLE DERIVATIVES. (n.d.). HAL Open Science. Available from: [Link]

-

Single agent efficacy of the VEGFR kinase inhibitor axitinib in preclinical models of glioblastoma. (2015). Journal of Neuro-Oncology, 121(3), 473-481. Available from: [Link]

-

Molecular conformations, interactions, and properties associated with drug efficiency and clinical performance among VEGFR TK inhibitors. (2013). Proceedings of the National Academy of Sciences, 110(19), 7774-7779. Available from: [Link]

-

Niraparib-induced STAT3 inhibition increases its antitumor effects. (2022). Journal of Clinical Investigation, 132(15), e156676. Available from: [Link]

-

(Pre-)Clinical Pharmacology and Activity of Pazopanib, a Novel Multikinase Angiogenesis Inhibitor. (2010). The Oncologist, 15(10), 1077-1085. Available from: [Link]

-

Pharmacological effects of Niraparib and its combination with angiogenic inhibitor in ovarian cancer. (2021). Journal of Ovarian Research, 14(1), 1-11. Available from: [Link]

-

Activity of pazopanib, sunitinib, and sorafenib against purified kinases. (n.d.). ResearchGate. Available from: [Link]

-

The Anticancer Activity of Indazole Compounds: A Mini Review. (2021). Current Topics in Medicinal Chemistry, 21(5), 363-376. Available from: [Link]

-

Indazole From Natural Resources And Biological Activity. (2022). Journal of Pharmaceutical Negative Results, 13(S9), 7668-7678. Available from: [Link]

-

Importance of Indazole against Neurological Disorders. (2022). Current Drug Targets, 23(14), 1335-1347. Available from: [Link]

-

In vitro evaluation of Axitinib and Sorafenib treatment in glioblastoma cell viability and morphology. (2022). Bosnian Journal of Basic Medical Sciences, 22(5), 766-773. Available from: [Link]

-

Antimicrobial Evaluation of New Pyrazoles, Indazoles and Pyrazolines Prepared in Continuous Flow Mode. (2023). ResearchGate. Available from: [Link]

-

Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. (2023). Molecules, 28(10), 4099. Available from: [Link]

-

Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. (2021). RSC Advances, 11(26), 15675-15687. Available from: [Link]

-

MIC values (µg/mL) for effects of thiazole and imidazole derivatives... (n.d.). ResearchGate. Available from: [Link]

-

Synthesis, Antimicrobial and Antibiofilm Activities, and Molecular Docking Investigations of 2-(1H-Indol-3-yl)-1H-benzo[d]imidazole Derivatives. (2023). International Journal of Molecular Sciences, 24(20), 15159. Available from: [Link]

-

Oxadiazolylindazole sodium channel modulators are neuroprotective toward hippocampal neurones. (2009). Journal of Medicinal Chemistry, 52(11), 3649-3652. Available from: [Link]

-

Synthesis Of Substituted (4(1H-Indol-3-Yl)Butanoyl). (n.d.). Journal of Advanced Zoology. Available from: [Link]

-

Anti - inflammatory activity of ten indigenous plants in carrageenan induced paw oedema in albino rats. (n.d.). Semantic Scholar. Available from: [Link]

-

Inhibitors of PARP: Number crunching and structure gazing. (2022). Computational and Structural Biotechnology Journal, 20, 1049-1062. Available from: [Link]

-

Synthesis and structure-activity relationships of 4-fluorophenyl-imidazole p38α MAPK, CK1δ and JAK2 kinase inhibitors. (2014). Bioorganic & Medicinal Chemistry Letters, 24(15), 3436-3440. Available from: [Link]

-

Table 1 | Selectivity of PARP inhibitors. Published IC50 values of PARP... (n.d.). ResearchGate. Available from: [Link]

-

PARPi IC50 values for PARP family members. IC50 values have been obtained from the ChEMBL database. (n.d.). ResearchGate. Available from: [Link]

-

Anti-inflammatory activity of crude and detoxified leaves of Daphne oleoides Schreb. on carrageenan-induced paw edema in wistar rats. (2015). BioMed Research International, 2015, 674868. Available from: [Link]

-

Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (2018). Molecules, 23(11), 2783. Available from: [Link]

-

Novel Benzenesulfonamide Derivatives of 5′-Aminospirotriazolotriazine Exhibit Anti-Inflammatory Activity by Suppressing Pro-Inflammatory Mediators: In Vitro and In Vivo Evaluation Using a Rat Model of Carrageenan-Induced Paw Edema. (2023). Molecules, 28(21), 7350. Available from: [Link]

-

Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers. (2017). Bioorganic & Medicinal Chemistry Letters, 27(4), 857-861. Available from: [Link]

Sources

- 1. soc.chim.it [soc.chim.it]

- 2. researchgate.net [researchgate.net]

- 3. Niraparib in ovarian cancer: results to date and clinical potential - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Overview of fundamental study of pazopanib in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. (Pre-)Clinical Pharmacology and Activity of Pazopanib, a Novel Multikinase Angiogenesis Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Clinical Pharmacokinetics and Pharmacodynamics of Pazopanib: Towards Optimized Dosing - PMC [pmc.ncbi.nlm.nih.gov]

- 9. aacrjournals.org [aacrjournals.org]

- 10. mdpi.com [mdpi.com]

- 11. Single agent efficacy of the VEGFR kinase inhibitor axitinib in preclinical models of glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 12. In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. Design, synthesis, and Structure-Activity Relationships (SAR) of 3-vinylindazole derivatives as new selective tropomyosin receptor kinases (Trk) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Novel Substituted Indazoles towards Potential Antimicrobial Agents – Oriental Journal of Chemistry [orientjchem.org]

- 16. mdpi.com [mdpi.com]

exploring the tautomeric forms of substituted indazoles

An In-Depth Technical Guide to the Tautomeric Forms of Substituted Indazoles for Researchers, Scientists, and Drug Development Professionals

Abstract

The indazole scaffold is a cornerstone in modern medicinal chemistry, forming the structural basis of numerous approved therapeutics.[1][2][3] Its inherent ability to exist in different tautomeric forms—primarily the 1H- and 2H-isomers—presents both a challenge and an opportunity in drug design. The tautomeric state of an indazole derivative profoundly influences its physicochemical properties, receptor binding interactions, pharmacokinetic profile, and ultimately, its therapeutic efficacy. This guide provides a comprehensive exploration of the tautomerism of substituted indazoles, offering field-proven insights into the factors governing tautomeric equilibrium, detailed protocols for their analytical characterization, and strategic considerations for their selective synthesis. By synthesizing theoretical principles with practical methodologies, this document serves as an essential resource for professionals engaged in the discovery and development of indazole-based pharmaceuticals.

Introduction: The Significance of the Indazole Scaffold

Indazole, a bicyclic aromatic heterocycle composed of a benzene ring fused to a pyrazole ring, is recognized as a "privileged scaffold" in drug discovery.[2] Its structural rigidity, capacity for hydrogen bonding, and ability to engage in various non-covalent interactions have led to its incorporation into a multitude of clinically successful drugs, including the kinase inhibitor Axitinib and the antiemetic Granisetron.[1][3]

A fundamental chemical characteristic of the indazole system is prototropic tautomerism, which describes the migration of a proton between the two nitrogen atoms of the pyrazole ring.[3] This results in the existence of three potential tautomers: 1H-indazole, 2H-indazole, and the significantly less common 3H-indazole.[2][4] The distinction between the 1H- and 2H-tautomers is not trivial; these isomers possess distinct electronic distributions, dipole moments, and three-dimensional shapes. Consequently, controlling and characterizing the specific tautomeric form of a drug candidate is a critical step in preclinical development, impacting everything from target affinity and selectivity to solubility and intellectual property rights.[3][5]

The Tautomeric Landscape: Stability and Influencing Factors

The equilibrium between indazole tautomers is a delicate balance dictated by intrinsic thermodynamics and extrinsic environmental factors. A thorough understanding of these influences is paramount for predicting and controlling the behavior of an indazole-based molecule.

Intrinsic Stability: 1H vs. 2H Tautomers

For the unsubstituted indazole molecule, the 1H-tautomer is thermodynamically more stable than the 2H-tautomer in the gas phase, in solution, and in the solid state.[5][6][7][8] This preference is attributed to the greater aromatic character of the 1H-form, which possesses a benzenoid structure, whereas the 2H-form exhibits a less stable ortho-quinoid character.[2][9] Computational studies quantify this stability gap, with the 1H-tautomer being favored by approximately 3.6 to 5.3 kcal/mol.[4][10]

Factors Modulating Tautomeric Equilibrium

While the 1H-form is generally dominant, the tautomeric preference can be shifted or even reversed by a combination of electronic, steric, and solvent effects.

-

Electronic Effects of Substituents: The nature and position of substituents on the indazole ring are critical. While a universal rule is elusive, theoretical calculations have shown that certain substitution patterns can decrease the energy gap between the 1H and 2H forms, and in some specific cases, favor the 2H-tautomer.[10][11] The position of the substituent relative to the nitrogen atoms plays a key role in modulating the electronic distribution and stability of each tautomer.[12]

-

Solvent Polarity: The solvent environment can influence the tautomeric equilibrium. The 2H-tautomer generally has a larger dipole moment than the 1H-tautomer, meaning polar solvents can preferentially solvate and stabilize the 2H form, although this effect alone is often insufficient to make it the major species.[13][14]

-

Hydrogen Bonding: The formation of intra- or intermolecular hydrogen bonds can be a powerful force in stabilizing a specific tautomer.[10] For example, a substituent at the C3 position capable of accepting a hydrogen bond can form a strong intramolecular N-H···X bond in the 2H-tautomer, significantly stabilizing this form, particularly in non-polar solvents.[15] In the solid state, intermolecular hydrogen bonding networks can "lock" the molecules into a specific tautomeric form, which may not be the most stable form in solution.[15]

Analytical Characterization of Indazole Tautomers

Unambiguous identification and quantification of tautomers are essential. A multi-pronged analytical approach, combining spectroscopy and crystallography, provides the most reliable characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful and commonly used technique for studying tautomeric equilibria in solution.[5][12] Distinct chemical shifts for the protons and carbons of each tautomer allow for their identification and the determination of their relative populations.

Table 1: Comparative ¹H and ¹³C NMR Chemical Shifts for 1H- and 2H-Indazole Isomers

| Nucleus | 1H-Indazole (Representative) | 2H-Indazole (Representative) | Key Differentiating Feature |

| ¹H NMR | |||

| N-H | ~10-13 ppm (broad singlet) | N/A (if substituted) or different | The presence and chemical shift of the N-H proton is a primary indicator for unsubstituted 1H-indazoles.[5] |

| H-3 | ~8.1 ppm | ~8.4 ppm | The H-3 proton in 2H-isomers is typically deshielded and appears further downfield.[5] |

| ¹³C NMR | |||

| C-3 | ~135 ppm | ~125 ppm | The C-3 chemical shift is a reliable diagnostic marker, often being significantly different between the two tautomers. |

| C-7a | ~140 ppm | ~150 ppm | The bridgehead carbon C-7a also shows a characteristic shift difference. |

Note: Chemical shifts are approximate and can vary based on substituents and solvent. Data is compiled from representative examples in the literature.[5][16]

-

Sample Preparation: Dissolve a precisely weighed sample of the substituted indazole in a deuterated solvent (e.g., DMSO-d₆, CDCl₃). The choice of solvent is critical, as it can influence the tautomeric equilibrium. It is often advisable to analyze the sample in multiple solvents of varying polarity.

-

¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. Ensure the spectral width is sufficient to observe all signals, including the potentially broad N-H proton (0-15 ppm). Use a relaxation delay (d1) of at least 5 times the longest T₁ of the signals being integrated to ensure accurate quantification.

-

Identification of Tautomers: Identify distinct sets of signals corresponding to the 1H- and 2H-tautomers. Focus on well-resolved, non-overlapping signals characteristic of each isomer (e.g., the H-3 proton).

-

Quantification: Integrate the identified signals for each tautomer. The ratio of the integrals directly corresponds to the molar ratio of the tautomers in solution under the specific experimental conditions.

-

Confirmation (Optional but Recommended): Acquire 2D NMR spectra, such as HMBC and NOESY, to confirm assignments. ¹⁵N NMR can also provide definitive evidence, as the nitrogen chemical shifts are highly sensitive to the tautomeric state.[6][17]

Single-Crystal X-ray Crystallography

X-ray crystallography provides unequivocal proof of the tautomeric form present in the solid state.[18] It reveals not only the precise location of the proton on either N1 or N2 but also the intermolecular interactions, such as hydrogen bonding, that stabilize the crystal lattice.[15][19]

Computational Chemistry

Ab initio and Density Functional Theory (DFT) calculations are invaluable predictive tools.[11] They are used to calculate the relative energies of the different tautomers in the gas phase or with a solvent model, predicting the most stable form and complementing experimental findings.[20][21]

-

Structure Generation: Build the 3D structures of all relevant tautomers (1H, 2H, etc.) of the substituted indazole.

-

Geometry Optimization: Perform a full geometry optimization for each tautomer using a suitable level of theory and basis set (e.g., B3LYP/6-31G**). This finds the lowest energy conformation for each isomer.

-

Energy Calculation: Calculate the single-point electronic energy and the Gibbs free energy for each optimized structure. The difference in Gibbs free energy (ΔG) indicates the relative stability of the tautomers at a given temperature.

-

Solvent Modeling (Optional): To better mimic solution-phase behavior, incorporate a solvent model (e.g., Polarizable Continuum Model - PCM) into the energy calculations.

-

Analysis: Compare the calculated energies to predict the predominant tautomer and the equilibrium constant (K_eq = e^(-ΔG/RT)).

Synthetic Control and Implications in Drug Discovery

For drug development, it is often necessary to "lock" the molecule into a single, desired tautomeric form to ensure consistent biological activity and physicochemical properties. This is achieved by replacing the mobile proton with an alkyl or aryl group (e.g., methylation or benzylation). Synthetic strategies must therefore be designed for high regioselectivity.

The choice between the 1H- and 2H-isomers has profound consequences:

-

Pharmacodynamics: The two tautomers present different hydrogen bond donor/acceptor patterns to a biological target. One isomer may bind with high affinity, while the other may be inactive.

-

Pharmacokinetics: Properties like solubility, lipophilicity (logP), and membrane permeability can differ significantly between tautomers, affecting a drug's absorption, distribution, metabolism, and excretion (ADME) profile.

-

Intellectual Property: A patent covering a specific, well-characterized tautomer is significantly stronger than one claiming a compound that exists as an uncharacterized mixture.

Conclusion

The tautomerism of substituted indazoles is a complex but manageable challenge in medicinal chemistry. A deep understanding of the interplay between substituent effects, solvent, and hydrogen bonding is crucial for predicting which tautomer will predominate. By employing a robust analytical toolkit, led by NMR spectroscopy and X-ray crystallography and supported by computational chemistry, researchers can confidently identify and quantify the tautomeric forms of their compounds. Ultimately, strategic, regioselective synthesis allows for the isolation of single isomers, ensuring the development of drug candidates with consistent, optimized, and well-defined properties.

References

-

Yu, J., Liu, F., & Chen, Y. (2023). The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. Molecules. Available at: [Link]

-

Claramunt, R. M., Elguero, J., & Fruchier, A. (1987). A 13C NMR spectroscopy study of the structure of NH pyrazoles and indazoles. Magnetic Resonance in Chemistry. Available at: [Link]

-

Pérez-Medina, C., López, C., & Claramunt, R. M. (2006). Theoretical Studies on the Tautomerism of 1,5,6,7-Tetrahydro-4H-indazol-4-ones. Molecules. Available at: [Link]

-

Pérez-Medina, C., López, C., & Claramunt, R. M. (2006). Theoretical Studies on the Tautomerism of 1,5,6,7-Tetrahydro-4H-indazol-4-ones. Molecules. Available at: [Link]

-

ResearchGate. (n.d.). Different tautomeric forms of indazole nuclei. Available at: [Link]

-

Mal, D., Ghosh, K., & Mal, P. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry. Available at: [Link]

-

ResearchGate. (n.d.). The two tautomers of indazole, with atom numbering. Available at: [Link]

-

Alkorta, I., & Elguero, J. (2005). Theoretical estimation of the annular tautomerism of indazoles. Journal of Physical Organic Chemistry. Available at: [Link]

-

Ghosh, S., et al. (2022). A review on synthetic strategy, molecular pharmacology of indazole derivatives, and their future perspective. Drug Development Research. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). 2H-Indazole synthesis. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Indazole synthesis. Available at: [Link]

-

Pérez-Medina, C., López, C., & Claramunt, R. M. (2006). Theoretical studies on the tautomerism of 1,5,6,7-tetrahydro-4H-indazol-4-ones. Molecules. Available at: [Link]

-

ResearchGate. (2016). 13C NMR of indazoles. Available at: [Link]

-

ResearchGate. (n.d.). Annular tautomerism of indazole (1a: benzenoid 1H-indazole tautomer; 1b). Available at: [Link]

-

Sun, C., et al. (2020). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules. Available at: [Link]

-

ESA-IPB. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Available at: [Link]

-

ChemInform Abstract. (2010). Selective Synthesis of 1-Functionalized-alkyl-1H-indazoles. Available at: [Link]

-

Matsuo, H., & Ohe, K. (1983). 1H-NMR study on the tautomerism of the imidazole ring of histidine residues. I. Microscopic pK values and molar ratios of tautomers in histidine-containing peptides. The Journal of Physical Chemistry. Available at: [Link]

-

Babin, V. N., et al. (2022). Nuclear Quadrupole Resonance Spectroscopy: Tautomerism and Structure of Functional Azoles. Molecules. Available at: [Link]

-

Sigalov, M. V., et al. (2019). 2H-Indazole Tautomers Stabilized by Intra- and Intermolecular Hydrogen Bonds. The Journal of Organic Chemistry. Available at: [Link]

-

ResearchGate. (n.d.). Structure of indazole N 1-oxide derivatives studied by X-ray, theoretical methods, 1H, 13C, 15N NMR and EI/MS. Available at: [Link]

-

ResearchGate. (n.d.). On the solvatochromism, dimerization and tautomerism of indazole. Available at: [Link]

-

Irvin, J. A., & Photochemistry and Photobiology. (2019). Phototransposition of Indazoles to Benzimidazoles: Tautomer-Dependent Reactivity, Wavelength Dependence, and Continuous Flow Studies. Photochemistry and Photobiology. Available at: [Link]

-

ResearchGate. (n.d.). SSNMR spectroscopy and X-ray crystallography of fluorinated indazolinones. Available at: [Link]

-

ResearchGate. (2007). X-Ray crystal structure analysis and determination of azo-enamine and hydrazone-imine tautomers of two hetarylazo indole dyes. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A review on synthetic strategy, molecular pharmacology of indazole derivatives, and their future perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Indazole - Synthesis and Reactions as a Chemical Reagent_Chemicalbook [chemicalbook.com]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Theoretical Studies on the Tautomerism of 1,5,6,7-Tetrahydro-4H-indazol-4-ones - PMC [pmc.ncbi.nlm.nih.gov]

- 12. cdnsciencepub.com [cdnsciencepub.com]

- 13. researchgate.net [researchgate.net]

- 14. quod.lib.umich.edu [quod.lib.umich.edu]

- 15. 2 H-Indazole Tautomers Stabilized by Intra- and Intermolecular Hydrogen Bonds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. sites.esa.ipb.pt [sites.esa.ipb.pt]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. Theoretical studies on the tautomerism of 1,5,6,7-tetrahydro-4H-indazol-4-ones - PubMed [pubmed.ncbi.nlm.nih.gov]

The Scarcity and Science of Nature's Indazoles: A Technical Guide to Their Occurrence and Isolation

Foreword: Unveiling a Rare Scaffold

In the vast and intricate tapestry of natural products, the indazole ring system stands as a testament to nature's nuanced chemical diversity. Unlike the ubiquitous indole or quinoline scaffolds, indazoles are remarkably rare in the natural world, a characteristic that belies their significant and ever-expanding role in medicinal chemistry.[1][2] This guide is crafted for the discerning researcher, the inquisitive scientist, and the dedicated drug development professional. It moves beyond a mere cataloging of facts to provide a deeper, mechanistic understanding of where these unique heterocyclic compounds are found and the rigorous methodologies required to isolate them. We will explore the causality behind experimental choices, grounding our discussion in the principles of separation science and spectroscopic analysis. This document is designed not as a rigid template, but as an in-depth exploration, empowering you with the foundational knowledge and technical insights to navigate the fascinating world of naturally occurring indazole derivatives.

Part 1: The Natural Provenance of Indazole Derivatives

The known natural sources of indazoles are few, making each discovery a significant event in the field of phytochemistry and marine natural products chemistry. The primary reservoirs of these compounds are found within the plant and marine invertebrate kingdoms, with some contributions from the fungal world.

Terrestrial Flora: The Genus Nigella

The most well-documented sources of indazole alkaloids are plants of the genus Nigella, belonging to the Ranunculaceae family.[3] Specifically, Nigella sativa (black cumin) and Nigella glandulifera have yielded a small but structurally intriguing family of indazole-containing compounds.[4][5]

-

Nigella sativa : This plant is the source of the first discovered naturally occurring indazole alkaloid, nigellicine .[6] Subsequently, another indazole alkaloid, nigellidine , was also isolated from its seeds.[7] These discoveries were pivotal, as they established a botanical origin for a scaffold previously thought to be exclusively synthetic.

-

Nigella glandulifera : This species has also been a source of indazole alkaloids, including nigeglanine . The presence of these compounds in a second Nigella species suggests a conserved biosynthetic pathway within this genus.

The low abundance of these alkaloids necessitates efficient and sensitive isolation techniques to procure them in quantities sufficient for structural elucidation and biological evaluation.[5]

Marine Ecosystems: A Gorgonian Diterpenoid

The marine environment, a crucible of unique chemical structures, has also furnished an example of an indazole-related natural product, albeit a diterpenoid rather than a simple alkaloid.

-

Pseudopterogorgia elisabethae : This Caribbean sea whip is the source of aberrarone , a diterpene with a novel carbon skeleton.[2][8] While not a simple indazole, its discovery underscores the potential for marine organisms to produce complex molecules with rare heterocyclic systems. The isolation of aberrarone highlights the chemical diversity of gorgonian octocorals.[2]

Fungal Metabolites: The Chaetomium Genus

The fungal kingdom is a prolific source of bioactive secondary metabolites. Among these are compounds from the genus Chaetomium.

-

Chaetomium cochliodes : This fungus is known to produce a range of metabolites, including chaetocochin J . While the broader class of chaetocochins are epipolythiodioxopiperazines, the inclusion of indazole-like moieties in some fungal metabolites cannot be ruled out and represents an area for further investigation.

The following table summarizes the key naturally occurring indazole derivatives and their sources:

| Compound Name | Natural Source | Organism Type |

| Nigellicine | Nigella sativa | Plant |

| Nigellidine | Nigella sativa | Plant |

| Nigeglanine | Nigella glandulifera | Plant |

| Aberrarone | Pseudopterogorgia elisabethae | Marine Invertebrate (Gorgonian) |

| Chaetocochin J | Chaetomium cochliodes | Fungus |

Part 2: The Isolation and Purification of Indazole Derivatives: A Methodological Deep Dive

The isolation of naturally occurring indazoles is a challenging endeavor due to their low concentrations and the complexity of the biological matrices in which they are found. The process is a multi-step workflow that begins with extraction and culminates in the purification of the target compound.

A Generalized Workflow for Isolation

The following diagram illustrates a typical workflow for the isolation of indazole alkaloids from a plant source. The principles outlined are broadly applicable to other sources with appropriate modifications.

Caption: Generalized workflow for the isolation of indazole alkaloids.

Detailed Experimental Protocols

The following protocols are generalized representations based on established phytochemical methods. Optimization of solvent systems, stationary phases, and other parameters is crucial for successful isolation.

Rationale: The initial extraction aims to liberate the alkaloids from the plant matrix. Subsequent acid-base partitioning is a classic and effective method for the selective enrichment of basic alkaloids from a complex mixture of neutral and acidic compounds.

Step-by-Step Methodology:

-

Preparation of Plant Material:

-

Grind dried Nigella sativa seeds to a fine powder.

-

For oil-rich seeds, defat the powder by Soxhlet extraction with a non-polar solvent like n-hexane for several hours. This removes lipids that can interfere with subsequent steps.[7]

-

-

Alkaloid Extraction:

-

Pack the defatted seed powder into a Soxhlet apparatus.

-

Extract with methanol for 24-48 hours. Methanol is a polar solvent that is effective for extracting a broad range of alkaloids.

-

Concentrate the methanolic extract under reduced pressure using a rotary evaporator to obtain a crude extract.

-

-

Acid-Base Partitioning:

-

Dissolve the crude extract in 1 M hydrochloric acid. This protonates the basic nitrogen atoms of the alkaloids, rendering them water-soluble.

-

Filter the acidic solution to remove any insoluble material.

-

Wash the acidic solution with a non-polar organic solvent (e.g., dichloromethane or ethyl acetate) to remove neutral and weakly acidic compounds.

-

Adjust the pH of the aqueous layer to ~9-10 with a base (e.g., ammonium hydroxide or sodium carbonate). This deprotonates the alkaloids, making them soluble in organic solvents.

-

Extract the basified aqueous solution multiple times with dichloromethane or a chloroform/methanol mixture.

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude alkaloid fraction.

-

Rationale: Chromatography is the cornerstone of natural product isolation, separating compounds based on their differential partitioning between a stationary phase and a mobile phase. A multi-stage chromatographic approach is often necessary to achieve high purity.

Step-by-Step Methodology:

-

Column Chromatography (Initial Separation):

-

Prepare a column with a suitable stationary phase, such as silica gel or alumina. Silica gel is a common choice for the separation of alkaloids.[9]

-

Dissolve the crude alkaloid fraction in a minimal amount of the initial mobile phase and load it onto the column.

-

Elute the column with a gradient of increasing polarity. A common solvent system for alkaloids is a mixture of a non-polar solvent (e.g., chloroform or ethyl acetate) and a polar solvent (e.g., methanol), often with a small amount of a basic modifier (e.g., triethylamine or ammonia) to reduce tailing of basic compounds.

-

Collect fractions and monitor their composition by thin-layer chromatography (TLC).

-

Combine fractions containing the compound of interest based on their TLC profiles.

-

-

High-Performance Liquid Chromatography (HPLC) (Final Purification):

-

Further purify the enriched fractions using preparative HPLC. Both normal-phase and reversed-phase HPLC can be employed.

-

Reversed-Phase HPLC: A C18 column is commonly used with a mobile phase consisting of a mixture of water and an organic solvent (e.g., acetonitrile or methanol), often with an acidic modifier like trifluoroacetic acid (TFA) or formic acid to improve peak shape.

-

Normal-Phase HPLC: A silica or cyano-bonded column can be used with a non-polar mobile phase (e.g., hexane/ethyl acetate or hexane/isopropanol).

-

Monitor the elution profile with a UV detector at a wavelength where the indazole ring absorbs (typically around 254 nm and 280 nm).

-

Collect the peak corresponding to the pure indazole derivative.

-

Rationale: Crystallization is a powerful technique for the final purification of a compound and for obtaining crystals suitable for X-ray diffraction analysis, which can be used for unambiguous structure determination.

Step-by-Step Methodology:

-

Dissolve the purified compound in a minimal amount of a suitable hot solvent in which it is sparingly soluble at room temperature.

-

Slowly cool the solution to allow for the formation of well-defined crystals.

-

Alternatively, use a solvent/anti-solvent system. Dissolve the compound in a good solvent and slowly add a solvent in which it is insoluble (the anti-solvent) until turbidity is observed.

-

Allow the solution to stand undisturbed for crystal growth.

-

Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.[10]

Structural Elucidation: The Role of Spectroscopy

Once a pure compound is isolated, its structure must be determined. A combination of spectroscopic techniques is employed for this purpose.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides the accurate mass of the molecule, which is used to determine its elemental composition.[2] Fragmentation patterns observed in MS/MS experiments can provide clues about the compound's structure.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for determining the structure of organic molecules.[11]

-

¹H NMR: Provides information about the number, environment, and connectivity of hydrogen atoms.

-

¹³C NMR: Provides information about the number and types of carbon atoms.

-

2D NMR (COSY, HSQC, HMBC): These experiments reveal the connectivity between atoms, allowing for the complete assembly of the molecular structure.

-

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule, such as C=O, N-H, and aromatic rings.[2]

-

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule and can be characteristic of the indazole chromophore.

The following table summarizes the key spectroscopic data for a representative naturally occurring indazole derivative, nigellicine.

| Spectroscopic Technique | Key Observational Data for Nigellicine |

| HRMS | Provides the exact mass to confirm the molecular formula. |

| ¹H NMR | Shows signals in the aromatic region corresponding to the protons on the indazole ring and any substituents. |

| ¹³C NMR | Displays the expected number of carbon signals for the indazole core and its substituents. |

| IR | Shows characteristic absorption bands for N-H stretching, C=N stretching, and aromatic C-H bending. |

| UV-Vis | Exhibits absorption maxima characteristic of the indazole aromatic system. |

Part 3: Biological Significance and Future Perspectives